N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
CAS No.: 333459-59-9
Cat. No.: VC21513231
Molecular Formula: C11H10ClN3OS2
Molecular Weight: 299.8g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 333459-59-9 |
|---|---|
| Molecular Formula | C11H10ClN3OS2 |
| Molecular Weight | 299.8g/mol |
| IUPAC Name | N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C11H10ClN3OS2/c1-7(16)13-10-14-15-11(18-10)17-6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,13,14,16) |
| Standard InChI Key | BVUSWUOQBXRTGR-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)Cl |
| Canonical SMILES | CC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)Cl |
Introduction
N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound belonging to the thiadiazole derivatives. Thiadiazoles are characterized by a five-membered ring containing nitrogen and sulfur atoms, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This specific compound features a 3-chlorobenzylthio group attached to a thiadiazole ring, along with an acetamide moiety, contributing to its potential biological activity and unique chemical properties.
Biological Activities
Thiadiazole derivatives are known for their promising biological activities, including antimicrobial, antifungal, and anticancer properties. These compounds interact with specific molecular targets within biological systems, potentially modulating enzyme or receptor activity due to the pharmacophoric nature of the thiadiazole ring. While specific biological activity data for N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is limited, related compounds have shown potential as inhibitors of various enzymes and receptors.
Research Findings and Future Directions
Research on thiadiazole derivatives, including those with chlorobenzylthio groups, suggests that these compounds are of great interest for further structure optimization and in-depth studies as potential therapeutic agents. Molecular docking studies can help elucidate the binding affinity and specificity of these compounds towards different biological targets . Future research should focus on the synthesis and biological evaluation of N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide to fully explore its potential applications.
Comparison with Similar Compounds
Similar compounds, such as N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide, have shown promising biological activities. The uniqueness of N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other thiadiazole derivatives.
| Compound | Biological Activity | Unique Features |
|---|---|---|
| N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide | Antimicrobial, anticancer | 4-chlorobenzylthio and 3-phenylpropanamide moieties |
| N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide | Potential antimicrobial, anticancer | 3-chlorobenzylthio and acetamide moieties |
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